4-(Chloromethyl)-1,3-thiazole
Description
Overview of Thiazole (B1198619) Heterocycles in Chemical and Biological Sciences
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. wikipedia.org This structural motif is a cornerstone in a vast number of biologically active molecules and advanced materials. numberanalytics.comresearchgate.net The thiazole ring is aromatic, a property that lends it stability. numberanalytics.com
In the biological sciences, the thiazole ring is a key component of the natural product thiamine (B1217682) (Vitamin B1), which is crucial for metabolic processes. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govbohrium.comfabad.org.tr This has made the thiazole scaffold a subject of intense study in medicinal chemistry for the development of new therapeutic agents. mdpi.comelsevierpure.com For instance, drugs like the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin (B1684497) contain this heterocyclic system. nih.gov
Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. kuey.net They are used in the development of conductive polymers, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. numberanalytics.com Additionally, their unique optical properties make them suitable for use as dyes and pigments, and they have been explored for use as pesticides and herbicides in agriculture. numberanalytics.comkuey.net
Significance of the 4-(Chloromethyl) Moiety in Synthetic Chemistry
The chloromethyl group (–CH2Cl) is a functional group that imparts significant reactivity to the molecule to which it is attached. wikipedia.org When appended to an aromatic ring system like thiazole, it serves as a highly effective "chemical handle" for synthetic chemists. This is because the chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles. rsc.orgnih.gov
This reactivity is central to the utility of 4-(Chloromethyl)-1,3-thiazole as a synthetic building block, or synthon. smolecule.com It allows for the facile introduction of the thiazole moiety into larger, more complex molecular structures through nucleophilic substitution reactions. evitachem.comresearchgate.net Chemists can react this compound with various nucleophiles, such as amines, thiols, or alcohols, to form new bonds and construct diverse molecular architectures. smolecule.comsemanticscholar.org This versatility is a key reason for its frequent use in the synthesis of pharmaceuticals and other functional molecules. The introduction of this reactive group is often achieved through a process known as chloromethylation. wikipedia.orgalfa-chemistry.com
Historical Development and Milestones in Research on this compound
The study of thiazole chemistry has a rich history, beginning with the pioneering work of Hofmann and Hantzsch in the late 19th century. nih.govtandfonline.com The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring. numberanalytics.comresearchgate.net This method is directly applicable to the synthesis of 4-(chloromethyl)thiazole derivatives by using starting materials like 1,3-dichloroacetone. nih.govnih.govgoogle.com
Over the years, research has evolved from establishing fundamental synthetic routes to leveraging the unique reactivity of this compound as a key intermediate. Its application as a building block has been a significant milestone, enabling the streamlined synthesis of complex molecules. It has been used in the development of a wide array of compounds, including potential pharmaceuticals, agrochemicals, and materials for biological assays. evitachem.comsmolecule.com
The table below highlights key areas of research and the role that this compound plays within them.
| Research Area | Role and Application of this compound | Key Findings |
| Synthetic Chemistry | A versatile building block (synthon). | Utilized in Hantzsch synthesis and subsequent nucleophilic substitution reactions to create more complex molecules. evitachem.comnih.gov |
| Medicinal Chemistry | An intermediate for pharmaceutical synthesis. | Serves as a precursor for developing potential anti-infective, anticancer, and antiviral agents. evitachem.comsmolecule.com |
| Agrochemicals | A starting material for active ingredients. | Employed in the production of pesticides and herbicides due to the biological activity of thiazole derivatives. smolecule.comsmolecule.com |
| Materials Science | A component for functional materials. | Used in creating specialized polymers and as probes in biological assays. numberanalytics.comevitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWSLYINUYKIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376875 | |
| Record name | 4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-76-9 | |
| Record name | 4-(Chloromethyl)-1,3-thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003364769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(CHLOROMETHYL)-1,3-THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E45279233D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Chloromethyl 1,3 Thiazole and Its Derivatives
Thiazole (B1198619) Ring Formation Strategies
The construction of the 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. chemhelpasap.com The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org In the context of 4-(chloromethyl)-1,3-thiazole synthesis, a key adaptation of this reaction employs a dihalo-propanone as the α-haloketone equivalent, which directly installs the required chloromethyl functionality at the 4-position of the resulting thiazole.
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com Various modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. These include the use of microwave irradiation and heterogeneous catalysts. nih.govbepls.comresearchgate.net For instance, an efficient and environmentally friendly one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed using a silica-supported tungstosilicic acid catalyst under both conventional heating and ultrasonic irradiation. nih.gov
A significant variant for the synthesis of derivatives of this compound involves solid-phase synthesis, which is particularly useful in the construction of peptide-based macrocycles. In this approach, a resin-bound thiourea is reacted with 1,3-dichloroacetone in a Hantzsch cyclocondensation to form a resin-bound 4-(chloromethyl)thiazolyl peptide. nih.gov
Cyclization Reactions with Dihalo-Propanones
The use of dihalo-propanones, such as 1,3-dichloroacetone, is a direct and efficient strategy for the synthesis of this compound and its derivatives. This method is essentially a specific application of the Hantzsch synthesis where the dihalo-propanone serves as the three-carbon backbone, providing both the carbonyl group for condensation and the latent chloromethyl group.
The reaction of 1,3-dichloroacetone with various thioamides or thiourea derivatives leads directly to the formation of the 4-(chloromethyl)thiazole ring system. For example, the reaction of equimolar amounts of 1,3-dichloroacetone with amidinothioureas has been shown to produce (2-amino-5-thiazolyl) chloromethyl ketones in moderate yields. ias.ac.in Similarly, resin-bound thioureas can be treated with 1,3-dichloroacetone to afford resin-bound 4-(chloromethyl)thiazolyl peptides. nih.gov The reaction conditions for these cyclizations typically involve refluxing in a suitable solvent such as isopropanol. ias.ac.in
It is important to control the stoichiometry of the reactants, as the use of excess thioamide can lead to the formation of bis-thiazolyl ketones as byproducts. ias.ac.in
Other Cyclization-Based Approaches
While the Hantzsch synthesis is the most prominent route, other cyclization strategies can also be considered for the formation of the thiazole ring, which could then be subsequently functionalized.
The Gabriel thiazole synthesis involves the reaction of an acylamino-ketone with phosphorus pentasulfide. encyclopedia.pub This method typically yields 2,5-disubstituted thiazoles. While not a direct route to 4-(chloromethyl)thiazole, it represents a potential pathway if a suitable acylamino-ketone precursor bearing a masked or pre-installed chloromethyl group were available.
The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or isothiocyanates. wikipedia.orgwikipedia.org This method is particularly useful for introducing substituents at the 2nd and 4th positions of the thiazole ring. wikipedia.org Although direct synthesis of this compound via this method is not commonly reported, it offers a potential alternative for the synthesis of specifically substituted thiazole precursors.
Introduction of the Chloromethyl Group
In cases where the thiazole ring is synthesized without the chloromethyl group at the 4-position, a subsequent functionalization step is required.
Electrophilic Chloromethylation of Thiazole Precursors
The direct introduction of a chloromethyl group onto a pre-formed thiazole ring can be achieved through electrophilic aromatic substitution. The Blanc chloromethylation (also known as the Blanc-Quelet reaction) is a classic method for this transformation. damascusuniversity.edu.sywikipedia.orgwikipedia.org This reaction involves treating the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The reaction proceeds via the in-situ generation of a chloromethyl cation, which then attacks the electron-rich thiazole ring. Care must be taken during this reaction as it can produce the highly carcinogenic bis(chloromethyl) ether as a byproduct. wikipedia.org
The position of chloromethylation on the thiazole ring is influenced by the existing substituents. For thiazole itself, the substitution is expected to occur at an electron-rich position.
Conversion of Hydroxymethyl or Other Precursor Groups
A common and often milder approach to introduce the chloromethyl group is through the conversion of a pre-existing functional group at the 4-position of the thiazole ring. The most frequent precursor is the 4-(hydroxymethyl)thiazole derivative.
The conversion of the hydroxyl group to a chloro group can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. thieme-connect.de The reaction is typically carried out in an inert solvent. For example, 2-(2-dimethylamino)ethyl-4-thiazolemethanol can be converted to the corresponding 2-(2-dimethylamino)ethyl-4-thiazolemethylchloride hydrochloride using thionyl chloride. epo.org
Another method for the conversion of alcohols to alkyl chlorides is the Appel reaction . This reaction utilizes triphenylphosphine and a carbon tetrahalide, such as carbon tetrachloride, to effect the transformation under mild conditions. While not explicitly detailed for 4-(hydroxymethyl)thiazole in the provided context, it represents a viable and often high-yielding alternative to thionyl chloride.
Functional Group Interconversions on the Thiazole Scaffold
Functional group interconversions are fundamental to diversifying the thiazole core, enabling the introduction of a wide array of substituents that can modulate the compound's biological activity and physical properties.
The thiazole ring can be functionalized through direct C-H alkylation and arylation, often employing transition metal catalysis. These methods provide powerful tools for creating carbon-carbon bonds at specific positions on the thiazole nucleus.
Alkylation: Late-stage C-H alkylation of heterocyclic compounds can be achieved through radical processes. For instance, 1,4-dihydropyridines (DHPs), which are readily prepared from aldehydes, can undergo oxidative homolysis to generate Csp3-centered radicals. These radicals can then engage in the C-H alkylation of heterocycles under mild conditions, typically using a persulfate oxidant. This approach is valuable for introducing alkyl groups onto the thiazole ring in the later stages of a synthetic sequence, offering a high degree of functional group tolerance nih.gov.
Arylation: Palladium-catalyzed direct C-H arylation is a prominent method for introducing aryl groups onto the thiazole scaffold. The regioselectivity of the arylation can be controlled by the choice of catalyst system. For example, a palladium catalyst with a phosphine ligand (e.g., PPh3) and a strong base like sodium tert-butoxide (NaOtBu) can selectively promote arylation at the C2-position of the thiazole ring. Conversely, using a palladium catalyst with a nitrogen-based ligand such as bathophenanthroline (Bphen) and a milder base like potassium phosphate (K3PO4) can direct the arylation to the C5-position. These distinct catalytic systems allow for the sequential arylation at different positions, enabling the synthesis of multi-arylated thiazoles nih.gov. Ligand-free palladium acetate (Pd(OAc)2) has also been shown to be highly efficient for the direct arylation of thiazole derivatives, particularly with activated aryl bromides, and can be used at very low catalyst loadings organic-chemistry.org.
A summary of catalyst systems for regioselective arylation is presented below:
| Target Position | Catalyst System | Typical Reactants | Key Features |
| C2-Arylation | Pd/PPh3/NaOtBu | Thiazole, Aryl Halides | High yields for a broad range of aryl halides. |
| C5-Arylation | Pd/Bphen/K3PO4 | Thiazole, Aryl Halides | Provides access to C5-arylated thiazoles. |
| C5-Arylation | Ligand-free Pd(OAc)2 | Thiazole, Activated Aryl Bromides | Economical and environmentally friendly due to low catalyst loading and no ligand. |
The 2-position of the thiazole ring is a common site for modification, often involving the introduction of amino or aryl groups, which are prevalent in biologically active molecules.
The synthesis of 2-aminothiazole derivatives is frequently accomplished through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. This method is highly versatile, allowing for a wide range of substituents on both the thiourea and the α-haloketone, leading to diverse 2-aminothiazole products researchgate.net. For instance, 2-amino-4-(2-pyridyl) thiazole can be synthesized by the α-bromination of 2-acetylpyridine followed by condensation with thiourea researchgate.net.
Palladium and copper co-catalyzed C-H bond activation provides an efficient route for the regioselective arylation of thiazole derivatives at the 2-position under ligand-free conditions. This method offers a synthetically useful approach for introducing aryl groups specifically at this position . The reaction of masked thiazole derivatives, where the 2-position is temporarily occupied by a group that can be cleaved, can also be used for 2-arylation through C-C bond activation in the presence of a palladium catalyst and a base such as cesium carbonate scispace.com.
Advanced Synthetic Techniques
Modern synthetic chemistry has seen the development of advanced techniques that aim to improve reaction efficiency, reduce environmental impact, and enable high-throughput synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products. This technique has been successfully applied to the synthesis of various thiazole derivatives nih.govnih.govfigshare.com.
For example, the synthesis of 2-amino-5-aryl thiazoles from thiourea and substituted ketones can be accomplished in a matter of minutes under solvent-free microwave irradiation, whereas conventional methods may require several hours rjpbcs.com. Similarly, the synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives and other complex thiazole-containing scaffolds has been shown to be more efficient with microwave heating researchgate.net.
The table below compares the reaction times and yields of microwave-assisted versus conventional synthesis for a selection of thiazole derivatives.
| Compound Type | Microwave Synthesis | Conventional Synthesis | Reference |
| 2-Amino-5-phenylthiazole | 3 min, High Yield | Longer reaction time, Lower Yield | rjpbcs.com |
| Thiazolopyrimidines | Reduced reaction time | Longer reaction time | nih.gov |
| Hydrazinyl thiazolyl coumarins | Shorter reaction time, 71-80% Yield | Longer reaction time, Lower Yield | researchgate.net |
| Thiazolo[5,4-d]thiazoles | 25 min, 92% Yield | 1 hour, 75% Yield | mdpi.com |
Green chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives to minimize the use and generation of hazardous substances. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions researchgate.net.
Green Solvents: Water, deep eutectic solvents (DESs), and polyethylene (B3416737) glycol (PEG) are being explored as green alternatives to traditional volatile organic solvents. For example, a high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent, eliminating the need for a catalyst bepls.com. Deep eutectic solvents, such as those composed of choline chloride and urea, have been used for the synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives, offering excellent yields and short reaction times under environmentally friendly conditions mdpi.com. PEG-400 has also been employed as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea bepls.com.
Catalyst-Free and Solvent-Free Conditions: The development of solvent-free and catalyst-free reaction conditions is a key goal of green chemistry. Grinding tertiary thioamides, α-haloketones, and ammonium acetate together and heating them thermally or under microwave irradiation can produce thiazole derivatives in very good yields without the need for a solvent bepls.com.
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple washing of the resin.
This approach has been successfully applied to the synthesis of various thiazole-based libraries. For instance, a library of thiazolo-pyrimidinone derivatives was developed using a facile solid-phase synthesis method starting from a Merrifield resin mdpi.com. The synthesis involved efficient Thorpe-Ziegler and cyclization reactions on the solid support, allowing for the creation of a diverse set of compounds in high yields mdpi.com.
Another example is the traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics. This strategy starts with the conversion of a chloromethyl polystyrene resin to a resin with a sulfur linker unit, upon which the thiazole core is constructed. Peptide chain elongations can then be performed, and the final compounds are cleaved from the resin in moderate yields and high purities rjpbcs.com. The solid-phase approach is also amenable to the synthesis of diaryltriazoles using a modified Wang resin, where a copper(I)- or ruthenium(II)-catalyzed cycloaddition is a key step nih.gov.
Optimization of Reaction Parameters and Yields in Synthesis
The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of various reaction parameters. Researchers have extensively investigated the influence of solvents, catalysts, temperature, reaction time, and synthetic methodologies to maximize product yields and improve process efficiency. These optimization studies are crucial for developing scalable, cost-effective, and environmentally benign production methods.
A significant focus in the synthesis of thiazole derivatives has been the move towards greener and more efficient protocols. For instance, the use of polyethylene glycol (PEG-600) as a green reaction medium has been shown to produce excellent yields (93%) in a short time frame for certain thiazole derivatives. bepls.com Similarly, microwave-assisted synthesis, often performed under catalyst-free conditions, has emerged as a powerful tool, affording desired products in outstanding yields of up to 98% in as little as 10 to 20 minutes. researchgate.net
In the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride, a key intermediate, a simple adjustment in the procedure led to a notable increase in yield. By stirring an equimolar amount of thiourea and 1,3-dichloropropanone in ethanol at room temperature and then allowing the mixture to stand at 5°C for 12 hours, a yield of 70% was achieved, which was a significant improvement over previously reported methods that yielded less than 50%. asianpubs.org
Further derivatization steps also benefit from meticulous optimization. For the mesylation of 2-amino-4-(chloromethyl)thiazole, conducting the reaction at a controlled temperature of 0-5°C for 2 hours resulted in a better yield of the desired 2-methylsulphonyl amino-4-chloromethyl thiazole. asianpubs.org The choice of heating method can also be critical; in the synthesis of certain thiazolo[5,4-d]thiazoles, using microwave irradiation at 130°C for 25 minutes increased the yield to 92%, compared to 75% obtained with conventional heating for one hour. mdpi.com
The following tables summarize the findings from various studies on the optimization of reaction parameters for the synthesis of this compound derivatives.
Table 1: Effect of Solvent and Catalyst on Thiazole Synthesis
Table 2: Influence of Reaction Conditions and Methodology
These studies collectively demonstrate that a rational approach to the optimization of reaction parameters is key to the successful synthesis of this compound and its derivatives. The selection of an appropriate solvent, catalyst, temperature, and energy source can lead to significant improvements in chemical yield, reduction in reaction time, and alignment with the principles of green chemistry.
Chemical Reactivity and Transformation of 4 Chloromethyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The most prominent feature of 4-(chloromethyl)-1,3-thiazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other activated alkyl halides, such as benzyl chloride, where the leaving group is attached to a carbon adjacent to an aromatic system. These reactions typically proceed via an SN2 mechanism, allowing for the direct introduction of diverse functional groups at the 4-position of the thiazole (B1198619) ring.
Reaction with Amine Nucleophiles
This compound readily reacts with a wide range of primary and secondary amines, as well as heterocyclic amines, to yield the corresponding 4-(aminomethyl)-1,3-thiazole derivatives. These reactions are fundamental in the construction of molecules where the thiazole nucleus is linked to a nitrogen-containing fragment. For instance, reactions with heterocyclic amines like piperidine, morpholine, and pyrrolidine proceed efficiently to give the respective substituted aminomethylthiazoles researchgate.netresearchgate.net. The reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
The scope of this reaction is broad, encompassing various amine structures. While direct examples with this compound are synthetically routine, analogous reactions with structurally similar chloro-substituted isothiazoles demonstrate high yields with amines such as piperidine (85-96%), morpholine (81%), and pyrrolidine (88%) researchgate.netresearchgate.net. This highlights the general utility of this transformation for creating carbon-nitrogen bonds.
| Amine Nucleophile | Product Structure | Product Name | Typical Conditions |
|---|---|---|---|
| Piperidine | 4-(Piperidin-1-ylmethyl)-1,3-thiazole | Solvent (e.g., DMF, Ethanol), Base (e.g., K2CO3 or excess amine) | |
| Morpholine | 4-(Morpholinomethyl)-1,3-thiazole | Solvent (e.g., DMF, Ethanol), Base | |
| Aniline | N-(Thiazol-4-ylmethyl)aniline | Solvent, Base, Heat |
Reaction with Thiol and Alcohol Nucleophiles
In a similar fashion to amines, sulfur and oxygen nucleophiles can displace the chloride from the chloromethyl group. The reaction with thiols or their corresponding thiolates is a common method for synthesizing 4-(thiomethyl)-1,3-thiazole derivatives. For example, a derivative of 4-(chloromethyl)thiazole has been shown to react with various arylthiols, such as thiophenol, in the presence of a base like sodium ethoxide in methanol to produce the corresponding arylthiomethyl thiazoles in good yields asianpubs.org.
Alkoxides, derived from alcohols, also serve as effective nucleophiles. The reaction of halogenated thiazoles with sodium methoxide is a known transformation that yields methoxy-substituted thiazoles sciepub.comsciepub.com. For this compound, this reaction provides a route to 4-(methoxymethyl)-1,3-thiazole, a valuable intermediate for further synthetic modifications. The reactivity order for nucleophilic substitution on the thiazole ring itself with sodium methoxide has been noted as 5-chloro > 2-chloro > 4-chloro, though the chloromethyl group remains the most reactive site for SN2 displacement sciepub.com.
| Nucleophile | Product Structure | Product Name | Typical Conditions |
|---|---|---|---|
| Thiophenol (PhSH) | 4-((Phenylthio)methyl)-1,3-thiazole | Base (e.g., NaOEt), Solvent (e.g., Methanol), Reflux asianpubs.org | |
| Sodium Methoxide (NaOMe) | 4-(Methoxymethyl)-1,3-thiazole | Methanol, Heat sciepub.com | |
| Potassium Thioacetate (KSAc) | S-((1,3-Thiazol-4-yl)methyl) ethanethioate | Solvent (e.g., DMF, Acetone) |
Mechanistic Insights into SN2 Reactions
The nucleophilic substitution reactions at the chloromethyl group of this compound proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This trajectory is necessary to allow for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond. This backside attack leads to an inversion of stereochemistry at the carbon center if it is a chiral center. While the carbon of the chloromethyl group in the parent compound is not chiral, this inversion is a critical consideration for substituted analogues. The transition state of the reaction involves a trigonal bipyramidal geometry where the carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group.
Oxidation Reactions
The thiazole ring and its substituents can undergo oxidation under various conditions, leading to a range of products. These transformations can target the sulfur atom of the heterocycle or other attached functional groups.
Oxidation of the Thiazole Sulfur Atom
The sulfur atom in the thiazole ring, being in a lower oxidation state, is susceptible to oxidation. Treatment of thiazole derivatives with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method to achieve this transformation. This versatile reagent can oxidize S-heterocycles, and in the case of thiazoles, can lead to the formation of the corresponding sulfone mdpi.com. The oxidation of the sulfur atom significantly alters the electronic properties of the thiazole ring, making it more electron-deficient. In some cases, oxidation of related S-heterocycles with m-CPBA can lead to more complex transformations, including oxidative ring contraction researchgate.net. The oxidation of thiazolines, the partially saturated analogues of thiazoles, with reagents like Oxone® or m-CPBA can result in ring-opening, while other conditions can yield stable thiazoline 1,1-dioxides (sulfones) researchgate.netrsc.org.
Oxidation of Other Substituents
Besides the sulfur atom, other parts of the this compound molecule can be oxidized. The chloromethyl group itself can potentially be oxidized to an aldehyde or carboxylic acid functionality using strong oxidizing agents, although this may compete with oxidation at the sulfur atom. More commonly, oxidative transformations are used to aromatize thiazoline precursors into thiazoles. Reagents such as manganese dioxide (MnO₂) and potassium permanganate (KMnO₄) have been effectively used for the dehydrogenation of thiazolines to form the corresponding thiazoles nih.govresearchgate.net. For instance, various 2- and 4-substituted thiazolines are converted to thiazoles in good to excellent yields upon refluxing with MnO₂ nih.gov. The oxidation of alkyl side chains on heterocyclic rings to carbonyl or carboxyl groups by reagents like potassium permanganate is also a known transformation in organic chemistry researchgate.net.
Reduction Reactions
Reduction reactions involving this compound can be directed at either the thiazole ring itself or the exocyclic chloromethyl group. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.
The 1,3-thiazole ring is a relatively stable aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions, such as using platinum or palladium catalysts. This stability allows for selective reduction of other functional groups within the molecule without affecting the core heterocycle. However, more aggressive reducing agents can lead to the cleavage of the thiazole ring. For instance, treatment with Raney Nickel, a strong desulfurizing agent, can cause reductive cleavage of the carbon-sulfur bonds, leading to the degradation of the ring system.
The primary functional group susceptible to reduction in this compound, aside from the ring, is the chloromethyl substituent. This group can undergo several reductive transformations. evitachem.com Catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen, can be used to reduce the C-Cl bond, converting the chloromethyl group into a methyl group, yielding 4-methyl-1,3-thiazole.
Alternatively, the chloro substituent can be displaced by a hydride source. Reagents like lithium aluminium hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. However, given the high reactivity of such hydrides, careful control of reaction conditions would be necessary to avoid potential interactions with the thiazole ring.
A summary of potential reduction transformations for the chloromethyl group is presented in the table below.
| Reagent/Condition | Product | Transformation |
| H₂, Pd/C | 4-Methyl-1,3-thiazole | Hydrogenolysis of C-Cl bond |
| LiAlH₄ | 4-Methyl-1,3-thiazole | Reductive displacement of chloride |
| NaBH₄ | No reaction | Typically unreactive with alkyl halides |
This table represents expected reactivities based on standard organic chemistry principles.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group on this compound can potentially participate in certain C(sp³)-C(sp²) coupling reactions, it is more common to first modify the thiazole ring to introduce a suitable handle, such as a halogen atom (Br or I), for these transformations.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating C-C bonds. nih.gov To apply this reaction to the thiazole scaffold, a halogenated derivative, such as 2-bromo-4-(chloromethyl)-1,3-thiazole or 5-bromo-4-(chloromethyl)-1,3-thiazole, is typically used. These precursors can then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. A notable study describes an efficient Suzuki-Miyaura coupling of 5-substituted thiazoles under microwave irradiation in an aqueous medium, highlighting the move towards greener chemistry protocols. rsc.org
Other important palladium-catalyzed reactions can also be employed for the functionalization of thiazole derivatives.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A halogenated this compound could be coupled with various alkynes to introduce alkynyl substituents onto the thiazole ring. nih.govresearchgate.netorganic-chemistry.org
Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org This provides a method for introducing vinyl groups onto the thiazole core. organic-chemistry.org
The table below summarizes typical conditions for these cross-coupling reactions on heterocyclic systems.
| Reaction Name | Electrophile | Nucleophile | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Halo-thiazole | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-thiazole |
| Sonogashira | Halo-thiazole | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Alkynyl-thiazole |
| Heck | Halo-thiazole | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Alkenyl-thiazole |
Condensation Reactions and Fused Heterocycle Formation
The chloromethyl group of this compound is an excellent electrophile for nucleophilic substitution and subsequent condensation-cyclization reactions. This reactivity makes it a cornerstone in the synthesis of a wide array of fused heterocyclic systems, where the thiazole ring becomes annulated with another ring. In these reactions, this compound provides a three-atom fragment (C4-S-C5) that is incorporated into the new bicyclic or tricyclic structure.
A common strategy involves reacting this compound with a compound containing two nucleophilic centers. This leads to an initial substitution of the chloride, followed by an intramolecular cyclization to form the fused ring system. Some prominent examples include:
Imidazo[2,1-b]thiazoles: These are formed by the reaction of 2-aminothiazoles with α-haloketones. Analogously, reacting a suitable amino-substituted precursor with this compound can lead to this important fused system, which is found in compounds with a range of biological activities. mdpi.comresearchgate.netnih.gov
Thiazolo[3,2-a]pyrimidines: This bicyclic system can be synthesized via the reaction of this compound with pyrimidine-2-thiones or related binucleophiles. researchgate.netnih.govnih.gov The reaction involves the S-alkylation of the thione followed by intramolecular cyclization.
Thiazolo[3,2-b] evitachem.comresearchgate.nettriazoles: These are prepared by reacting this compound with 3-mercapto-1,2,4-triazoles. researchgate.net The reaction proceeds via initial S-alkylation of the mercapto group, followed by cyclization onto one of the triazole nitrogen atoms.
The following table showcases the diversity of fused heterocycles that can be synthesized using this compound or its derivatives as a key building block.
| Binucleophile Reactant | Fused Heterocyclic System | General Reaction |
| 2-Aminobenzimidazole | Benzimidazo[2,1-b]thiazole | S-Alkylation followed by N-cyclization |
| Pyrimidine-2-thione | Thiazolo[3,2-a]pyrimidine | S-Alkylation followed by N-cyclization |
| 3-Mercapto-1,2,4-triazole | Thiazolo[3,2-b] evitachem.comresearchgate.nettriazole | S-Alkylation followed by N-cyclization |
| 2-Aminopyridine | Imidazo[1,2-a]pyridine-thiazole hybrid | N-Alkylation followed by cyclization |
These reactions underscore the utility of this compound as a versatile precursor for constructing complex molecular architectures of interest in medicinal chemistry and materials science.
Hantzsch-Type Condensations
The Hantzsch thiazole synthesis is a classic and widely utilized method for forming the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide. beilstein-journals.org While this compound is often a product of such syntheses (e.g., from the reaction of 1,3-dichloroacetone and thioformamide), its inherent structure—possessing a reactive α-chloro substituent attached to a carbon adjacent to the ring—allows it to serve as a reactant in subsequent Hantzsch-type reactions or alkylations.
The chloromethyl group acts as an electrophile, analogous to an α-haloketone, reacting with nucleophilic thioamide-containing species. The reaction pathway can be influenced by several factors, including the solvent and the basicity of the reaction medium. For instance, in reactions between α-bromoamides and thioamides, the use of a polar aprotic solvent like dimethylformamide (DMF) can favor different pathways. The presence of a base is also a critical factor; weakly basic conditions may favor thiazole formation, whereas stronger bases can lead to other products. beilstein-journals.org
In these condensations, the sulfur atom of the thioamide attacks the carbon of the chloromethyl group in a nucleophilic substitution, displacing the chloride ion. This is followed by an intramolecular cyclization and dehydration sequence to form a new, often more complex, thiazole-containing structure. This reactivity makes this compound a valuable building block for synthesizing molecules with multiple thiazole rings or other heterocyclic systems.
Table 1: Factors Influencing Hantzsch-Type Reactions
| Factor | Influence on Reaction Pathway | Rationale |
| Solvent | Can determine the preference for thiazole formation versus other coupling products. Polar aprotic solvents like DMF are common. beilstein-journals.org | The solvent's polarity can stabilize intermediates and influence the pKa of reactants, guiding the reaction mechanism. |
| Base | The strength of the base can dictate the reaction outcome. Weak bases often favor thiazole synthesis. beilstein-journals.org | Base strength affects which protons are abstracted, influencing the formation of the necessary intermediates for cyclization. |
| Substituents | The nature of the substituents on the thioamide reactant affects its nucleophilicity and the stability of the final product. | Electron-donating groups on the thioamide can enhance its reactivity towards the chloromethyl group. |
Formation of Imidazothiazoles and Other Polycyclic Systems
The reactive chloromethyl group of this compound makes it a key precursor for the synthesis of fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. mdpi.comsciforum.net Imidazo[2,1-b]thiazoles are bicyclic structures formed by the fusion of an imidazole ring and a thiazole ring. researchgate.netresearchgate.net
The most common synthetic route to this scaffold involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound. In this context, this compound functions as the α-halocarbonyl equivalent. The synthesis proceeds via a two-step sequence:
N-Alkylation: The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on this compound. This results in the formation of an N-(thiazol-4-ylmethyl)-2-aminothiazole intermediate.
Intramolecular Cyclization: The endocyclic nitrogen atom (N3) of the 2-aminothiazole ring then performs a nucleophilic attack on the C5 carbon of its own ring, followed by dehydration, to form the fused imidazole ring. This cyclization creates the rigid, bicyclic imidazo[2,1-b]thiazole core.
This synthetic strategy has been employed to create a wide variety of substituted imidazo[2,1-b]thiazole-benzimidazole conjugates which have been evaluated for biological activity. nih.gov
Beyond imidazothiazoles, the electrophilic nature of the chloromethyl group allows for its use in constructing other polycyclic systems. For example, it can react with various dinucleophiles to form other fused heterocycles. Another related class of polycyclic compounds is the thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. mdpi.com While their synthesis typically follows a different pathway (e.g., condensation of dithiooxamide with aldehydes), the principle of using reactive thiazole precursors to build larger, conjugated systems is a common theme in heterocyclic chemistry. mdpi.com
Table 2: Synthesis of Imidazo[2,1-b]thiazoles
| Reactant 1 | Reactant 2 | Key Step | Resulting Scaffold |
| 2-Aminothiazole derivative | This compound | N-alkylation of the amino group by the chloromethyl group. | N-(Thiazol-4-ylmethyl)-2-aminothiazole intermediate |
| N-(Thiazol-4-ylmethyl)-2-aminothiazole | (Intramolecular) | Nucleophilic attack by the ring nitrogen followed by cyclization and dehydration. | Imidazo[2,1-b]thiazole |
Stability and Degradation Pathways
The stability of this compound is influenced by its susceptibility to nucleophilic attack at the chloromethyl group and the inherent chemical properties of the thiazole ring. The compound is sensitive to hydrolysis, particularly under basic conditions, and can undergo degradation when exposed to certain forms of energy, such as ultraviolet radiation.
Hydrolysis Under Basic Conditions
The chloromethyl group of this compound is a primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and can displace the chloride ion. This reaction is a classic example of an Sₙ2 nucleophilic substitution. chemguide.co.uk
The reaction proceeds as follows: C₄H₄ClNS + OH⁻ → C₄H₅NOS + Cl⁻
In this process, the hydroxide ion attacks the carbon atom of the chloromethyl group, leading to the formation of a transition state where both the hydroxide and chloride are partially bonded to the carbon. The chloride ion, being a good leaving group, is subsequently expelled, resulting in the formation of 4-(hydroxymethyl)-1,3-thiazole and a chloride ion. chemguide.co.uk
Photochemical Degradation Pathways
The photochemical stability of thiazole derivatives can vary significantly depending on their substitution pattern and the environment. The thiazole ring itself is an aromatic system, which confers a degree of stability. However, like many heterocyclic compounds, it can undergo degradation upon exposure to ultraviolet (UV) radiation.
Studies on related compounds, such as benzothiazoles, have shown that direct phototransformation via UV irradiation (e.g., at 254 nm) is generally an inefficient process, characterized by low quantum yields. nih.gov This indicates that the thiazole moiety is relatively resistant to direct photolysis.
However, the degradation can be significantly accelerated in the presence of photochemically generated reactive species, such as hydroxyl radicals (•OH). This occurs in advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. nih.gov In such systems, the hydroxyl radical, a powerful and non-selective oxidizing agent, can attack the thiazole ring, initiating a cascade of reactions that lead to ring-opening and mineralization.
While specific studies on the photochemical degradation of this compound are limited, it is plausible that its degradation would follow similar pathways:
Direct Photolysis: Low-efficiency degradation through direct absorption of UV photons.
Indirect Photolysis (Sensitized): Degradation initiated by other excited species in the medium.
Oxidative Degradation: Attack by hydroxyl radicals or other reactive oxygen species, leading to the breakdown of the thiazole ring.
It is also possible for the carbon-chlorine bond in the chloromethyl group to undergo homolytic cleavage under UV irradiation to form a radical intermediate, which could then participate in a variety of secondary reactions.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.
For the closely related 2-amino-4-(chloromethyl)thiazole hydrochloride , the ¹H NMR spectrum recorded in methanol-d4 shows a singlet for the chloromethyl protons (-CH₂Cl) at approximately 4.52 ppm. The proton at the 5-position of the thiazole (B1198619) ring (H-5) appears as a singlet at 6.89 ppm nih.gov.
In another derivative, 2-methylsulphonylamino-4-chloromethyl thiazole , the ¹H NMR spectrum in DMSO-d6 reveals the chloromethyl protons (-CH₂Cl) as a singlet at 4.61 ppm and the thiazole H-5 proton as a singlet at 6.91 ppm. The spectrum also shows signals corresponding to the methylsulphonylamino group chemexper.com.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) for 4-(Chloromethyl)thiazole Derivatives
| Compound | Solvent | -CH₂Cl (ppm) | Thiazole H-5 (ppm) | Other Signals (ppm) | Reference |
| 2-amino-4-(chloromethyl)thiazole hydrochloride | methanol-d4 | 4.52 (s) | 6.89 (s) | - | nih.gov |
| 2-methylsulphonylamino-4-chloromethyl thiazole | DMSO-d6 | 4.61 (s) | 6.91 (s) | 3.87 (s, 3H, -SO₂CH₃), 12.50 (s, 1H, -NH) | chemexper.com |
Note: s = singlet
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For 2-amino-4-(chloromethyl)thiazole hydrochloride , the ¹³C NMR spectrum in methanol-d4 shows the chloromethyl carbon (-CH₂Cl) at 37.41 ppm. The C-5 carbon of the thiazole ring appears at 108.42 ppm, the C-4 carbon at 137.29 ppm, and the C-2 carbon at 172.67 ppm nih.gov.
In the case of 2-methylsulphonylamino-4-chloromethyl thiazole , the ¹³C NMR spectrum in DMSO-d6 shows the chloromethyl carbon at 43.07 ppm, the C-5 carbon at 107.93 ppm, the C-4 carbon at 124.81 ppm, and the C-2 carbon at 168.05 ppm.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for 4-(Chloromethyl)thiazole Derivatives
| Compound | Solvent | -CH₂Cl (ppm) | C-4 (ppm) | C-5 (ppm) | C-2 (ppm) | Other Signals (ppm) | Reference |
| 2-amino-4-(chloromethyl)thiazole hydrochloride | methanol-d4 | 37.41 | 137.29 | 108.42 | 172.67 | - | nih.gov |
| 2-methylsulphonylamino-4-chloromethyl thiazole | DMSO-d6 | 43.07 | 124.81 | 107.93 | 168.05 | 56.24 (-SO₂CH₃) |
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two or three bonds. While no specific 2D NMR studies for 4-(chloromethyl)-1,3-thiazole were found, these techniques are routinely applied to confirm the connectivity of the chloromethyl group to the C-4 position of the thiazole ring in its derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-methylsulphonylamino-4-chloromethyl thiazole , the IR spectrum displays characteristic absorption bands. These include peaks at 3256 cm⁻¹ for the N-H stretch, 1717 cm⁻¹ for the C=N stretch of the thiazole ring, 1606 cm⁻¹ for the C=C bond, and strong absorptions at 1293 cm⁻¹ and 1119 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulphonyl group, respectively chemexper.com. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for a 4-(Chloromethyl)thiazole Derivative
| Functional Group | Vibration Type | Compound | Wavenumber (cm⁻¹) | Reference |
| N-H (secondary amine) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 3256 | chemexper.com |
| C=N (thiazole ring) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1717 | chemexper.com |
| C=C (thiazole ring) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1606 | chemexper.com |
| N-H (secondary amine) | Bend | 2-methylsulphonylamino-4-chloromethyl thiazole | 1552 | chemexper.com |
| S=O (sulphonyl) | Asymmetric Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1293 | chemexper.com |
| S=O (sulphonyl) | Symmetric Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1119 | chemexper.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.
For This compound hydrochloride , predicted mass spectrometry data indicates a monoisotopic mass of 132.9753 Da for the free base. The predicted m/z value for the protonated molecule [M+H]⁺ is 133.98258.
Experimental mass spectral data for 2-methylsulphonylamino-4-chloromethyl thiazole shows a molecular ion peak (M⁺) at m/z 226.96, which corresponds to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 228.96) is also observed with an intensity of about 30% of the M⁺ peak, which is characteristic of compounds containing one chlorine atom chemexper.com.
Interactive Data Table: Mass Spectrometry Data for 4-(Chloromethyl)thiazole and a Derivative
| Compound | Ionization Mode | Ion | m/z (Observed/Predicted) | Note | Reference |
| This compound | Predicted | [M+H]⁺ | 133.98258 | Data for the free base | |
| 2-methylsulphonylamino-4-chloromethyl thiazole | ESI+ | M⁺ | 226.96 | Experimental data | chemexper.com |
| 2-methylsulphonylamino-4-chloromethyl thiazole | ESI+ | M+2 | 228.96 | Isotopic peak due to ³⁷Cl | chemexper.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While the crystal structure of this compound itself has not been reported, a study on the related compound bis(2-amino-4-chloromethylthiazolium) tetrachlorocuprate has been described, confirming the connectivity and geometry of the 2-amino-4-(chloromethyl)thiazole cation within the crystal structure nih.gov. Such studies are crucial for understanding intermolecular interactions and the solid-state properties of these compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. For this compound, this method provides quantitative verification of its empirical formula, C₄H₄ClNS, by measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and sulfur (S). The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula and the atomic weights of its constituent elements.
The theoretical composition is calculated as follows:
Molecular Formula: C₄H₄ClNS
Molar Mass: 133.60 g/mol
Carbon (C): (4 × 12.01) / 133.60 × 100% = 35.93%
Hydrogen (H): (4 × 1.01) / 133.60 × 100% = 3.02%
Chlorine (Cl): (1 × 35.45) / 133.60 × 100% = 26.53%
Nitrogen (N): (1 × 14.01) / 133.60 × 100% = 10.48%
Sulfur (S): (1 × 32.07) / 133.60 × 100% = 23.04%
| Element | Theoretical (%) for C₄H₄ClNS | Experimental (%) |
|---|---|---|
| Carbon (C) | 35.93 | 26.23 |
| Hydrogen (H) | 3.02 | 3.09 |
| Nitrogen (N) | 10.48 | 12.31 |
| Sulfur (S) | 23.04 | 28.25 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound and its derivatives, various chromatographic techniques are employed to assess purity, monitor reaction progress, and quantify impurities.
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of reactions involving this compound derivatives. For instance, in the synthesis of thiazole derivatives, TLC is used to observe the consumption of reactants and the formation of products. A common solvent system employed for such analyses is a mixture of petroleum ether and ethyl acetate (e.g., in a 7:3 ratio), which serves as the mobile phase asianpubs.org.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative purity assessment of this compound. Commercial suppliers of this compound hydrochloride often use HPLC to certify the purity of their material, with standards frequently exceeding 98.0%.
Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry (MS), offers higher resolution, sensitivity, and speed compared to traditional HPLC. A UPLC-ESI-MS/MS method has been developed for the trace-level quantification of a related impurity, 2-isopropyl-4-(chloromethyl)thiazole, in the antiretroviral drug Ritonavir (B1064). This highly sensitive technique demonstrates the capability of modern chromatography to detect and quantify structurally similar compounds even at parts-per-million (ppm) levels. The specific conditions for such an analysis involved a specialized column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.
The table below summarizes various chromatographic methods and their applications relevant to the analysis of this compound and its analogs.
| Method | Application | Stationary Phase (Column) | Mobile Phase / Solvent System | Reference Compound |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica Gel | Petroleum ether / Ethyl acetate (7:3) | 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazole asianpubs.org |
| HPLC | Purity Assessment | Not Specified | Not Specified | This compound hydrochloride |
| UPLC-ESI-MS/MS | Impurity Quantification | AQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | Gradient of 0.1% Formic acid in Water and Methanol | 2-isopropyl-4-(chloromethyl)thiazole |
Biological Activity and Medicinal Chemistry Applications
Antimicrobial Activity
The 1,3-thiazole ring is a core component of many compounds exhibiting potent antimicrobial properties. Derivatives synthesized using the 4-(chloromethyl)-1,3-thiazole moiety as a structural precursor have been evaluated for their efficacy against a wide spectrum of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive Bacteria
Thiazole-containing compounds have shown significant inhibitory effects against various Gram-positive pathogens. Notably, research has focused on their activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.
Synthetic thiazole (B1198619) compounds have been identified that can inhibit MRSA growth at concentrations as low as 1.3 μg/mL. nih.govplos.org In studies evaluating a series of thiazole analogues, the lead compounds demonstrated potent activity not only against standard MRSA strains but also against clinical isolates from infected wounds. plos.org For example, one lead thiazole compound exhibited a Minimum Inhibitory Concentration (MIC) of 1.3 μg/mL against six different drug-resistant staphylococcal strains. plos.org Further research into related heterocyclic systems like 1,3,4-thiadiazoles also revealed high potency towards Gram-positive bacteria such as Staphylococcus aureus (SA) and Bacillus subtilis (BS). mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Positive Bacteria
| Compound Class | Bacterium | MIC (μg/mL) | Reference |
|---|---|---|---|
| Lead Thiazole Analog 1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.3 | plos.org |
| Thiazole Analog 2 (Biphenyl) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | plos.org |
| Thiazole Analog 3 (Butyne) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | plos.org |
Antibacterial Efficacy Against Gram-Negative Bacteria
The development of agents effective against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is a critical challenge due to their resilient outer membrane. Certain thiazole derivatives have demonstrated promising activity in this area.
For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their activity against E. coli. One compound, possessing a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety, exhibited an MIC in the range of 125–150 μg/mL. nih.gov In another study, heteroaryl thiazole derivatives showed notable activity against E. coli and Salmonella Typhimurium. jchemrev.comnih.gov Specifically, one compound achieved an MIC/MBC (Minimum Bactericidal Concentration) of 0.17/0.23 mg/mL against E. coli. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have displayed high potency against P. aeruginosa. mdpi.com
Table 2: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Negative Bacteria
| Compound Class | Bacterium | MIC (mg/mL) | Reference |
|---|---|---|---|
| Heteroaryl Thiazole Derivative 3 | Escherichia coli | 0.23 - 0.70 | nih.gov |
| Heteroaryl Thiazole Derivative 4 | Escherichia coli | 0.17 | nih.gov |
Antifungal Properties and Activity Spectrum
Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals. The thiazole scaffold has been integral to the development of novel antifungal agents.
A series of nine newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov This level of activity was reported to be similar or even superior to the conventional antifungal drug nystatin. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov Other studies have also reported the efficacy of 1,3-thiazole derivatives against fungal pathogens like Aspergillus niger, with some compounds showing MIC values between 125 and 150 μg/mL. nih.gov
Structure-Activity Relationships in Antimicrobial Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies help elucidate these dependencies to guide the design of more potent compounds.
For example, in one study of heteroaryl thiazole derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov In another series, the structural modification from a 1,3-thiazole to a benzannelated 1,3-thiazole (benzo[d]thiazole) derivative positively influenced antimicrobial activity. nih.gov For antifungal 1,3,4-thiadiazoles, it was noted that substituting the phenyl group at position 3 with electron-donating groups resulted in high potency, whereas the introduction of electron-withdrawing groups like chloro or nitro groups led to a decrease or loss of antifungal activity. mdpi.com
Anticancer and Antiproliferative Activity
The thiazole nucleus is a prominent feature in a variety of compounds designed to target cancer cells. By using this compound as a synthetic starting point, researchers can generate derivatives that exhibit cytotoxic effects against numerous human cancer cell lines.
Cytotoxic Effects on Human Cancer Cell Lines
Thiazole derivatives have demonstrated broad antiproliferative activity. Their efficacy has been tested against a panel of cancer cell lines, including those from breast, liver, lung, and colon cancers.
In one study, a series of newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were evaluated for their in vitro cytotoxicity. mdpi.com The most active compound in this series exhibited potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 2.57 ± 0.16 µM) and the HepG2 liver cancer cell line (IC₅₀ = 7.26 ± 0.44 µM), with its efficacy against MCF-7 surpassing that of the standard drug staurosporine (B1682477) (IC₅₀ = 6.77 ± 0.41 µM). mdpi.com Another study on 1,3,4-thiadiazole derivatives reported compounds with significant activity against both MCF-7 and MDA-MB-231 breast cancer cells, with the most potent derivative showing IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov Furthermore, ciprofloxacin-based 1,3,4-thiadiazoles have shown notable potency against the A549 lung cancer cell line, with IC₅₀ values as low as 2.79 µM. nih.gov
Table 3: Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives on Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Substituted Thiazole-4[5H]-one (4c) | MCF-7 | Breast | 2.57 | mdpi.com |
| Substituted Thiazole-4[5H]-one (4c) | HepG2 | Liver | 7.26 | mdpi.com |
| 1,3,4-Thiadiazole Derivative | MCF-7 | Breast | 49.6 | nih.gov |
| 1,3,4-Thiadiazole Derivative | MDA-MB-231 | Breast | 53.4 | nih.gov |
| Ciprofloxacin-based 1,3,4-Thiadiazole (1l) | A549 | Lung | 2.79 | nih.gov |
| Pyridine-Thiadiazole Hybrid | HCT-116 | Colon | 2.03 - 37.56 | nih.gov |
Mechanisms of Antiproliferative Action (e.g., Tubulin Polymerization Inhibition)
A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer therapy. researchgate.net
Several studies have highlighted the potential of thiazole-based compounds as potent tubulin polymerization inhibitors. A novel series of 2,4-disubstituted thiazole derivatives was developed, with some compounds demonstrating remarkable inhibition of tubulin polymerization. nih.gov For instance, certain derivatives exhibited IC₅₀ values for tubulin polymerization inhibition that were superior to the reference drug combretastatin (B1194345) A-4 (CA-4). nih.gov Specifically, compounds designated as 5c , 7c , and 9a showed potent inhibitory activity with IC₅₀ values of 2.95 ± 0.18 µM, 2.00 ± 0.12 µM, and 2.38 ± 0.14 µM, respectively, compared to CA-4's IC₅₀ of 2.96 ± 0.18 µM. nih.gov Another study on thiazole-based chalcones identified compound 2e as a significant inhibitor of tubulin polymerization, with an IC₅₀ of 7.78 μM. mdpi.com
Molecular docking studies have provided insights into the binding interactions between these thiazole derivatives and the tubulin active site, often targeting the colchicine (B1669291) binding site at the interface between α- and β-tubulin. researchgate.netnih.gov The structural design often incorporates a trimethoxyphenyl (TMP) group, known to establish hydrophobic interactions with key amino acid residues like Leu, Ala, and Cys within the β-tubulin interface. researchgate.net The thiazole ring itself can act as a linker or a key interacting moiety, helping to maintain the necessary conformation for effective binding. mdpi.com
Inhibition of Tubulin Polymerization by Thiazole Derivatives
| Compound | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 7c | 2.00 ± 0.12 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |
| Compound 9a | 2.38 ± 0.14 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |
| Compound 5c | 2.95 ± 0.18 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |
| Compound 2e | 7.78 | Combretastatin A-4 (CA-4) | 4.93 | mdpi.com |
Design Principles for Enhancing Anticancer Potency in Thiazole Scaffolds
The structural versatility of the thiazole scaffold allows for extensive modification to optimize anticancer activity. researchgate.net Several design principles have emerged from structure-activity relationship (SAR) studies aimed at enhancing potency.
Substitution Patterns: The position and nature of substituents on the thiazole ring and associated phenyl rings are critical. For thiazole-based chalcones, introducing electron-withdrawing groups like chloro (Cl) or nitro (NO₂) at the meta-position of the phenyl ring generally enhances antitumor activity. mdpi.com Conversely, electron-donating groups such as methoxy (B1213986) (OCH₃) or dimethylamino (N(CH₃)₂) tend to decrease anticancer potency. mdpi.commdpi.com
Lipophilicity and Membrane Transport: The lipophilic character of di-substituted thiazoles can facilitate their transport across biological membranes, which is an important factor for reaching intracellular targets. acs.org
Target-Specific Moieties: Incorporating moieties known to interact with specific anticancer targets is a common strategy. For instance, designing hybrids that combine the thiazole core with coumarin (B35378) has been explored to target cyclin-dependent kinase 2 (CDK2). rsc.org Similarly, thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, crucial signaling proteins in cancer cell growth and survival. nih.gov
Scaffold Rigidity and Conformation: Modifying linkers and spacers between key pharmacophores can improve binding affinity. Replacing flexible linkers with more rigid heterocyclic systems, such as a triazolothiadiazine moiety, has been investigated to create potent tubulin inhibitors. mdpi.com
Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other chemical groups to improve pharmacokinetic properties or maintain a specific conformation required for biological activity. mdpi.com
The overarching goal is to modify the thiazole scaffold to improve interactions with diverse biological targets, enhance pharmacokinetic properties, and increase target specificity, thereby paving the way for more effective and potentially less toxic anticancer agents. researchgate.netacs.org
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Inhibition of Cyclooxygenase (COX) Enzymes
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Research has shown that various thiazole-containing compounds can act as potent COX inhibitors.
For example, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to significantly block prostaglandin (B15479496) production in cellular models of inflammation. benthamscience.com Further studies revealed that while compound 6a (identical to CX-32) was a non-selective COX-1/COX-2 inhibitor, compound 6b (identical to CX-35) acted as a selective COX-2 inhibitor. nih.gov This selectivity for COX-2 is a desirable trait in anti-inflammatory drug design, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Other studies have synthesized novel thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides that exhibit potent anti-inflammatory activity through selective COX-2 inhibition. researchgate.netorientjchem.org
COX Inhibition by Thiazole Derivatives
| Compound | Target | Activity | Source |
|---|---|---|---|
| CX-32 (6a) | COX-1/COX-2 | Non-selective inhibitor | benthamscience.comnih.gov |
| CX-35 (6b) | COX-2 | Selective inhibitor | benthamscience.comnih.gov |
| Compound 6b (Thiadiazole-pyrazole) | COX-2 | Selective inhibitor (Selectivity Index: 67.81) | researchgate.netorientjchem.org |
| Compound 6m (Thiadiazole-pyrazole) | COX-2 | Selective inhibitor (Selectivity Index: 66.38) | researchgate.netorientjchem.org |
Inhibition of Lipoxygenase (LOX) Enzymes
The lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the production of leukotrienes from arachidonic acid. nih.govresearchgate.net Leukotrienes are potent inflammatory mediators involved in conditions like asthma and rheumatoid arthritis. nih.gov Several thiazole derivatives have been identified as effective LOX inhibitors.
A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated for their ability to inhibit 5-LOX directly. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine proved to be a particularly potent 5-LOX inhibitor, demonstrating strong anti-inflammatory activity. nih.govnih.gov This highlights the potential of the thiazole scaffold in developing drugs that target the leukotriene pathway to control inflammation. researchgate.net
Modulation of Inflammatory Mediators
Beyond direct enzyme inhibition, certain compounds can modulate the broader network of inflammation-related lipid mediators. researchgate.netdovepress.com For instance, studies on the natural product Celastrol have shown it can suppress the formation of pro-inflammatory COX- and 5-LOX-derived lipid mediators, especially prostaglandin E₂ (PGE₂), in inflammatory macrophages. dovepress.com This is achieved by decreasing the expression of key enzymes like COX-2 and microsomal PGE₂ synthase-1 (mPGES-1). researchgate.netdovepress.com
Similarly, some 1,3-thiazole derivatives have been shown to possess both cholinesterase inhibitory and anti-inflammatory activities. academie-sciences.fr Their anti-inflammatory effect was confirmed by their ability to inhibit the production of the inflammatory cytokine TNF-α in peripheral blood mononuclear cells (PBMCs), demonstrating that thiazoles can modulate inflammatory pathways beyond eicosanoid production. academie-sciences.fr
Other Biological Activities
The chemical versatility of the this compound scaffold has led to the discovery of derivatives with a range of other important biological activities.
Immunomodulatory Activity: The thiazole derivative Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid) has been identified as a potent immunopotentiator. nih.govnih.gov It stimulates macrophage activity and enhances both humoral and cell-mediated immune responses in animal models. nih.gov
Antibacterial and Antifungal Activity: The thiazole ring is a core component of penicillin, the first effective antibiotic. mdpi.com Many synthetic thiazole derivatives exhibit broad-spectrum antimicrobial activity. mdpi.comresearchgate.net For example, isothiazolinones, a related class of heterocycles, are used as biocides due to their ability to kill bacteria, yeast, and fungi. wikipedia.org
Cholinesterase Inhibition: Driven by the structure of Acotiamide, a thiazole derivative used to treat functional dyspepsia, researchers have explored other 1,3-thiazole compounds as cholinesterase inhibitors. academie-sciences.fr
Antiparasitic Activity: The thiazole-bearing drug Nitazoxanide is a known antiparasitic agent. globalresearchonline.net
This diverse range of biological activities underscores the importance of the thiazole nucleus as a privileged scaffold in drug discovery and development. globalresearchonline.net
Trypanocidal Properties
Derivatives of the 1,3-thiazole scaffold have shown significant activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. oatext.comnih.gov Research has focused on developing new therapeutic agents that are effective against various forms of the parasite, including epimastigotes, trypomastigotes, and intracellular amastigotes. oatext.com
Studies on related 4-thiazolidinone (B1220212) and 1,3-thiazole compounds, planned through bioisosteric replacement of thiosemicarbazones, have demonstrated potent trypanocidal effects. oatext.com In one study, a series of 4-thiazolidinone derivatives were tested, and compound 2h emerged as particularly potent, showing a higher activity against the amastigote form of T. cruzi than the standard drug Benznidazole. oatext.com The structure-activity relationship in this series indicated that substitutions on the thiazolidinone ring, such as methyl groups, were crucial for enhancing activity. oatext.com A separate investigation into a series of 16 novel 1,3-thiazole derivatives found that all tested compounds were more potent than Benznidazole against epimastigotes. nih.gov Notably, these compounds were found to induce parasite cell death through an apoptotic pathway without compromising the mitochondrial membrane potential. nih.gov
| Compound | Target Organism/Form | IC50 (µM) | Selectivity Index (SI) |
| Compound 2h | T. cruzi (Amastigote) | 2.4 | >41.6 |
| Compound 8 | T. cruzi (Tripomastigote) | 10.38 | 24.1 |
| Compound 15 | T. cruzi (Amastigote) | 3.65 | >13.6 |
| Benznidazole | T. cruzi (Amastigote) | 3.9 | 16.4 |
Data sourced from multiple studies. oatext.comnih.gov The Selectivity Index (SI) is the ratio of cytotoxicity (CC50) in a mammalian cell line to the trypanocidal activity (IC50), indicating the compound's selectivity for the parasite.
Enzyme Inhibition Beyond Cytotoxicity Targets
The thiazole scaffold is integral to the design of inhibitors for various enzymes, including α-glucosidase and carbonic anhydrase.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govjbums.org Thiazole derivatives have been identified as potent inhibitors of this enzyme. A study of novel thiazolidine-2,4-dione derivatives, which contain a thiazole-like core, identified compounds with significantly greater inhibitory activity than the standard drug acarbose (B1664774). nih.gov For instance, Compound 6k , featuring a chloro-substituted phenyl ring and a rhodanine (B49660) group, was the most active in its series, with an IC50 value of 5.44 ± 0.13 μM, far exceeding the potency of acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov
| Compound | α-Glucosidase IC50 (µM) |
| Compound 6k | 5.44 ± 0.13 |
| Compound 6h | 6.59 ± 0.15 |
| Compound 6b | 7.72 ± 0.16 |
| Compound 6e | 7.91 ± 0.17 |
| Acarbose (Standard) | 817.38 ± 6.27 |
Data from in vitro α-glucosidase inhibitory activity assays. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. mdpi.commdpi.comtaylorandfrancis.com Sulfonamide-based inhibitors are a well-established class of CA inhibitors, and incorporating heterocyclic rings like thiadiazole (a related azole) can yield potent compounds. nih.govnih.gov Research on 1,3,4-thiadiazole-5-sulfonamide derivatives showed that modifications to the scaffold produced compounds with strong inhibitory effects on human CA I and CA II isoforms. One such derivative, 2-(3-chloropropionylamino)-1,3,4-thiadiazole-5-sulfonamide , was found to be a more potent inhibitor of CA II than the clinically used drug acetazolamide. nih.gov
| Compound | Target Isoform | Ki (nM) |
| Acetazolamide | hCA I | 250 |
| Acetazolamide | hCA II | 12 |
| Compound 1 | hCA I | 114 |
| Compound 1 | hCA II | 9.8 |
Inhibition data (Ki) for human carbonic anhydrase (hCA) isoforms I and II. Compound 1 is 2-(3-chloropropionylamino)-1,3,4-thiadiazole-5-sulfonamide. nih.gov
Diuretic Effects
The term "thiazide" is often associated with diuretic drugs used to treat hypertension and edema. nih.gov However, it is crucial to distinguish between the 1,3-thiazole ring and the chemical structure of thiazide diuretics. Thiazide diuretics, such as hydrochlorothiazide (B1673439) and chlorthalidone, are based on a benzothiadiazine dioxide core. nih.gov Their mechanism of action involves inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. nih.govnih.gov The diuretic properties are characteristic of this specific bicyclic sulfonamide structure, not of the simple monocyclic 1,3-thiazole ring found in this compound.
Pharmacological Modulators and Receptor Interactions
The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological targets, a process governed by the physicochemical properties of the thiazole ring and its substituents.
Interactions with Biological Targets
Molecular docking studies have elucidated how thiazole-containing molecules bind to the active sites of various enzymes. In the case of α-glucosidase inhibitors, the thiazolidine-2,4-dione moiety has been shown to form hydrogen bonds with key amino acid residues such as ASP203, ASP327, ARG526, and HIS600. nih.govmdpi.com For carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the thiazole or thiadiazole ring interacts with nearby amino acid residues, anchoring the inhibitor in place. nih.gov
In cholinesterase inhibition, molecular docking revealed that a thiazole derivative formed favorable stacking interactions between its thiazole moiety and aromatic residues like Tyr334, Trp84, and Trp279 within the enzyme's active site. academie-sciences.fr For antifungal agents targeting lanosterol (B1674476) 14α-demethylase, the thiazole ring and its substituents engage in hydrophobic and hydrogen bond interactions that are critical for affinity. nih.govmdpi.com
Role of Thiazole Ring in Binding Affinity and Specificity
The 1,3-thiazole ring is considered a privileged scaffold in drug design due to its unique structural and electronic properties. nih.govdntb.gov.ua Its aromatic nature allows it to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in protein binding pockets. academie-sciences.fr Furthermore, the nitrogen and sulfur heteroatoms within the ring can act as hydrogen bond acceptors, contributing to the stability and specificity of the ligand-receptor complex. nih.gov
The rigidity of the thiazole ring helps to position substituents in a defined orientation for optimal interaction with a biological target. The specific substitution pattern on the ring (e.g., at the 2, 4, or 5 positions) is critical for determining biological activity and selectivity. mdpi.comnih.gov For example, in a series of anti-Candida agents, the presence of a C2-hydrazone linkage on the thiazole ring improved binding affinity for the target fungal enzyme compared to derivatives lacking this feature. nih.govmdpi.com
Impact of Substituent Lipophilicity and Membrane Permeability
However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, which can negatively impact bioavailability. nih.gov Therefore, medicinal chemists aim to balance lipophilicity to achieve optimal membrane permeability without compromising solubility. mdpi.com Studies on thiazole derivatives have shown that the nature of substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—alters the molecule's lipophilic character, which in turn correlates with its biological activity. mdpi.com For instance, in one series of thiazolyl-triazoles, bromo-substituted derivatives were found to be the most lipophilic. mdpi.com
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-(Chloromethyl)-1,3-thiazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular structure. epu.edu.iqresearchgate.net This process involves calculating the molecule's energy for various atomic arrangements until the minimum energy conformation is found.
The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related thiazole (B1198619) structures, the bond lengths and angles within the thiazole ring are influenced by the substituents attached. wu.ac.th The C-S and C-N bond lengths in the thiazole ring, as well as the geometry of the chloromethyl group, are key parameters determined through optimization. wu.ac.th These computed geometrical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative Core Structure Note: This data is representative of a thiazole core and may vary slightly for this compound.
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C2=N3 | ~1.38 |
| N3-C4 | ~1.39 | |
| C4-C5 | ~1.37 | |
| C5-S1 | ~1.76 |
The electronic properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. DFT calculations provide access to several key electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Calculated Electronic Properties for a Representative Thiazole Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.8 to -1.5 eV |
| HOMO-LUMO Gap | ~4.7 to ~5.0 eV |
Based on the calculated electronic properties, various global reactivity descriptors can be determined to predict the chemical reactivity of this compound. These parameters help in understanding whether a molecule will act as an electrophile or a nucleophile in a reaction.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.
Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. A higher value indicates a stronger electrophile. The presence of the electron-withdrawing chloromethyl group suggests that this compound has electrophilic character at the methylene carbon.
Global Nucleophilicity Index (N): This parameter measures the nucleophilic character of a molecule. The thiazole ring itself, with its lone pairs on the nitrogen and sulfur atoms, can exhibit nucleophilic behavior.
These reactivity indices are invaluable for predicting how this compound will interact with other reagents. For example, the chloromethyl group is a known electrophilic site, facilitating nucleophilic substitution reactions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com These studies are fundamental in drug design and help to understand the potential biological activity of compounds like this compound.
Molecular docking simulations involving thiazole derivatives have been used to predict their binding modes within the active sites of various protein targets, such as enzymes or receptors. nih.govresearchgate.net In these studies, derivatives containing the core thiazole structure are computationally placed into the binding pocket of a target protein. The software then calculates the most favorable binding poses based on scoring functions that estimate the binding affinity.
For example, thiazole-based compounds have been docked into the colchicine (B1669291) binding site of tubulin, a protein involved in cell division and a target for anticancer agents. nih.gov The docking results reveal how the thiazole ring and its substituents orient themselves to maximize favorable interactions with the amino acid residues in the binding pocket.
Docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the biological activity of the compound. researchgate.net Common interactions observed for thiazole derivatives include:
Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents on the thiazole ring can form hydrophobic interactions with nonpolar residues.
Halogen Bonding: The chlorine atom in the chloromethyl group may participate in halogen bonding, a specific type of non-covalent interaction.
These detailed interaction maps help to explain the structure-activity relationship of a series of compounds and guide the design of new, more potent molecules. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling for this compound and its derivatives involves exploring how variations in the molecular structure affect their biological activity. Computational techniques are pivotal in these investigations, providing insights that guide the design of more potent and selective compounds.
Computational Approaches for SAR Analysis
Computational SAR analysis for thiazole-containing compounds utilizes a range of methods to build predictive models that correlate structural features with biological functions. These approaches are essential for designing new drugs and establishing robust SAR models ptfarm.pl.
One of the primary techniques is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR studies establish a mathematical relationship between the chemical structure and biological activity ptfarm.pl. For thiazole derivatives, this involves calculating a variety of molecular descriptors that quantify physicochemical properties. Both 2D and 3D QSAR models have been developed for various classes of thiazole compounds, including those with antimicrobial or anticancer properties ijpsdronline.comnih.gov.
Commonly calculated descriptors in these studies include:
Hydrophobic parameters: Such as LogP, which describes the lipophilicity of the molecule.
Electronic parameters: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions ptfarm.plimist.ma.
Steric parameters: Molar Refractivity (MR) and other descriptors that define the size and shape of the molecule imist.ma.
Topological descriptors: Which quantify aspects of molecular structure like branching and connectivity.
These descriptors are then used in statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build predictive models imist.ma. For instance, studies on thiazole derivatives with H1-antihistamine activity have shown that parameters like polarizability, binding energy, and hydration energy are crucial for separating compounds with higher and lower activity ptfarm.pl.
Molecular docking is another critical computational tool. It predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. For thiazole derivatives, docking studies have provided insights into stabilizing interactions within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or receptors such as the adenosine A3 receptor nih.govacademie-sciences.fr. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the compound's potency and selectivity nih.gov.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Describes electron-donating/accepting capabilities and molecular reactivity. |
| Hydrophobic | LogP | Influences membrane permeability and interaction with hydrophobic binding pockets. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting how a molecule fits into a binding site. |
| Thermodynamic | Hydration Energy | Indicates the energy released upon hydration, influencing solubility and binding affinity. |
| Topological | Wiener Index | Quantifies the structural branching of a molecule. |
Prediction of Biological Activity Profiles (e.g., PASS software)
Software tools like PASS (Prediction of Activity Spectra for Substances) provide a powerful in silico method for forecasting the biological activity profile of a chemical structure, including that of this compound. The PASS approach is based on the principle that a compound's biological activity is a function of its structure nih.gov. The software compares the structure of a query compound with a vast training set of over 1.4 million biologically active substances to predict a wide range of biological activities genexplain.com.
The prediction is presented as a list of potential activities, each with two probabilities:
Pa (Probability to be active): The likelihood that the compound exhibits a particular activity.
Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity.
Activities with Pa > Pi are considered probable for the compound genexplain.com. The average accuracy of PASS predictions is high, often exceeding 95% nih.gov. This tool can be used to identify new potential therapeutic applications for existing compounds or to guide the design of new molecules with a desired activity profile nih.govway2drug.com. For a novel derivative of this compound, a PASS analysis could generate a wide spectrum of predicted activities, helping to prioritize which biological assays should be performed. Given the known activities of many thiazole-containing compounds, a hypothetical prediction for a this compound derivative might include activities such as antimicrobial, anti-inflammatory, and antineoplastic effects mdpi.com.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation (if Pa > Pi) |
|---|---|---|---|
| Antifungal | 0.650 | 0.015 | Likely to be active |
| Anti-inflammatory | 0.580 | 0.042 | Likely to be active |
| Antineoplastic | 0.515 | 0.095 | Likely to be active |
| Kinase Inhibitor | 0.490 | 0.061 | Possible activity |
| Antibacterial | 0.450 | 0.120 | Possible activity |
| MAO-B Inhibitor | 0.310 | 0.180 | Possible activity |
Conformational Analysis and Peptidomimetic Design
The rigid and planar nature of the 1,3-thiazole ring makes it an exceptionally valuable scaffold in medicinal chemistry, particularly for conformational analysis and the design of peptidomimetics uq.edu.auuq.edu.au. The this compound moiety can serve as a key building block for creating structurally well-defined molecules that mimic the secondary structures of peptides.
Beta-Turn Propensity of Thiazole-Based Peptidomimetics
Beta-turns are secondary structures in proteins and peptides that cause a reversal in the direction of the polypeptide chain. They are crucial for molecular recognition processes and are often involved in the interaction between peptide ligands and their receptors nih.gov. Designing small molecules that mimic these turns is a major goal in drug discovery nih.gov.
The incorporation of a thiazole ring into a peptide backbone is an effective strategy for inducing a beta-turn conformation uq.edu.au. The planarity of the thiazole ring restricts the available conformational space of the adjacent amino acid residues, effectively forcing the peptide chain to adopt a turn-like structure uq.edu.auuq.edu.au. This cyclization rigidifies the backbone and enhances the probability of forming intramolecular hydrogen bonds that stabilize the turn uq.edu.aunih.gov.
Computational studies and conformational analyses of thiazole-containing model peptides show a strong tendency to adopt semi-extended β2 conformations nih.gov. This preference is often stabilized by an intramolecular hydrogen bond between an amide hydrogen and the nitrogen atom of the thiazole ring nih.gov. By calculating geometric features, such as the distances between the α-carbons (Cα) of the residues involved in the turn, researchers can validate the beta-turn structure. For example, the distance between Cα of residue i and residue i+3 is a key indicator of a beta-turn nih.gov.
| Geometric Feature | Thiazole Mimetic (Calculated) | Standard β-Turn Range | Conclusion |
|---|---|---|---|
| Distance Cα(i) to Cα(i+1) | 3.81 Å | ~3.8 Å | Consistent |
| Distance Cα(i) to Cα(i+2) | 5.35 Å | 4.7 - 5.5 Å | Consistent |
| Distance Cα(i) to Cα(i+3) | 5.83 Å | < 7.0 Å | Consistent |
Designing Conformationally Constrained Ligands
Using scaffolds like this compound to design conformationally constrained ligands is a powerful strategy to enhance binding affinity and selectivity for a biological target nih.gov. Most small molecule ligands are flexible and can adopt numerous conformations in solution. Upon binding to a receptor, the ligand is locked into a single "bioactive" conformation, a process that is entropically unfavorable. By pre-organizing the ligand into a rigid conformation that closely resembles its bioactive shape, this entropic penalty is minimized, which can lead to a significant increase in binding potency nih.gov.
The thiazole ring serves as a rigid template that can be functionalized at its various positions (C2, C4, and C5) to orient key pharmacophoric groups in a precise three-dimensional arrangement nih.gov. This allows for the design of ligands that are optimized for interaction with a specific binding site. For example, in the development of σ1 receptor ligands, replacing a more flexible thiophene ring with a thiazole ring was part of a strategy to increase ligand efficiency and optimize molecular interactions nih.gov. The resulting conformationally restricted thiazole derivatives showed low-nanomolar affinity and high selectivity nih.gov. This approach demonstrates how the thiazole core can be used to construct potent and selective ligands by locking the molecule in a favorable conformation for receptor binding.
Applications in Materials Science and Polymer Chemistry
Development of Specialty Polymers and Coatings
The presence of the highly reactive chloromethyl group is key to the application of 4-(chloromethyl)-1,3-thiazole in specialty polymers. This group serves as a versatile handle for modifying polymer properties through various chemical reactions.
The chloromethyl group (-CH₂Cl) is a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed for both the cross-linking of polymer chains and the introduction of new functional groups (functionalization).
Cross-Linking: By reacting the chloromethyl group with difunctional or multifunctional nucleophiles, covalent bonds can be formed between different polymer chains. This process, known as cross-linking, transforms linear polymers into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. This is crucial for developing durable coatings and robust polymer materials.
Functionalization: The chloromethyl group facilitates the grafting of various molecules onto a polymer backbone. For instance, polymers containing chloromethyl groups can be modified to introduce functionalities that alter surface properties, such as hydrophilicity or biocompatibility. This versatility is analogous to the use of chloromethylstyrene (CMS) in radiation grafting, where the active chloromethyl groups are used to introduce a wide array of functional groups onto a base polymer film, creating materials for specific applications mdpi.com. The synthesis of peptidomimetics has also utilized chloromethyl polystyrene resin as a starting point, highlighting the utility of the chloromethyl group in anchoring complex molecules to a solid support nih.govresearchgate.net.
Integration into Polymer Backbones
Controlled polymerization techniques are essential for creating polymers with well-defined architectures, molecular weights, and functionalities. The thiazole (B1198619) moiety can be incorporated into polymer backbones using advanced methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with complex architectures and low dispersity mdpi.comnih.gov. Research has demonstrated the successful controlled polymerization of thiazole-containing monomers using this technique.
A study on the RAFT polymerization of S-vinyl sulfide derivatives containing various azole units, including 2-thiazolyl vinyl sulfide, showed that the polymerization was well-controlled figshare.com. Key findings indicated a linear increase in the polymer's molecular weight with monomer conversion and relatively low polydispersity indices (PDIs), which are hallmarks of a controlled polymerization process. The molecular weight could also be predetermined by adjusting the initial ratio of monomer to the chain transfer agent (CTA) figshare.com. This demonstrates the feasibility of incorporating the thiazole functional unit into polymer backbones in a highly controlled manner.
Table 1: RAFT Polymerization of Azole-Containing S-Vinyl Sulfides Data synthesized from research on controlled polymerization of thiazole-containing monomers figshare.com.
| Monomer | Chain Transfer Agent (CTA) Type | Control over Polymerization | Key Outcome |
|---|---|---|---|
| 2-Benzothiazolyl vinyl sulfide (BTVS) | Dithiocarbamate | Controlled | Low polydispersity, linear molecular weight increase with conversion. |
| 2-Thiazolyl vinyl sulfide (2-TVS) | Dithiocarbamate | Controlled | Formation of polymers with predetermined molecular weights. |
ATRP is another powerful RDRP method used to produce well-defined polymers and is widely employed in the design of functional materials for biomedical applications nih.gov. The compatibility of the thiazole heterocycle with ATRP systems has been demonstrated through the development of thiazole-based catalysts.
Recent research has introduced a new O-ATRP catalyst based on a 2,5-bis(4-pyridinium) thiazolo[5,4-d]thiazole structure nih.gov. This catalyst is effective at very low concentrations (parts per million level) and exhibits oxygen tolerance, a significant advantage for practical applications. The successful use of a thiazole-containing molecule as a core component of an ATRP catalyst system underscores the chemical stability and compatibility of the thiazole ring under ATRP conditions, suggesting its potential for the direct polymerization of thiazole-containing monomers to create advanced functional materials nih.gov.
Thiazole-Based Peptidomimetics in Material Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The rigid, planar structure of the 1,3-thiazole ring makes it an excellent scaffold for designing peptidomimetics intended for material and therapeutic applications nih.govresearchgate.net.
The thiazole core can be functionalized at multiple positions, allowing for the attachment of various amino acid side chains to mimic specific peptide conformations, such as β-turns, which are common secondary structures in proteins nih.gov. The design and solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules have been described, where the thiazole acts as a template to constrain the geometry of the attached peptide fragments nih.govresearchgate.net. These structures are valuable in material design for creating surfaces that can mimic protein-protein interactions or act as specific binding sites, which is relevant for biosensors, biocompatible materials, and drug delivery systems researchgate.netusuhs.edu.
Role as a Macrocyclization Tool in Synthetic Chemistry
Beyond its use in polymers, this compound is a key reagent for the synthesis of cyclic peptides. Cyclic peptides are of great interest because their constrained conformation can lead to higher receptor selectivity and improved stability against enzymatic degradation compared to their linear counterparts nih.gov.
An efficient method for creating cyclic peptides involves using a peptide with an N-terminal 4-chloromethyl thiazole group nih.govnih.gov. This group acts as an electrophile in an intramolecular thioalkylation reaction with a nucleophilic thiol group from a cysteine residue located elsewhere in the peptide chain. This reaction proceeds efficiently on a solid phase, leading to the formation of a stable thioether bond and cyclization of the peptide nih.govspringernature.com. This strategy has been successfully applied to synthesize conformationally constrained RGD-containing integrin ligands, which are important in cell adhesion processes nih.govnih.gov.
Table 2: Macrocyclization via Intramolecular Thioalkylation Based on the process described for N-terminus 4-chloromethyl thiazole peptides nih.govspringernature.com.
| Step | Component / Process | Purpose |
|---|---|---|
| 1 | Linear Peptide Synthesis | Assemble the desired amino acid sequence on a solid support, including a Cysteine residue. |
| 2 | N-terminal Modification | Introduce the 4-chloromethyl thiazole moiety at the N-terminus of the linear peptide. |
| 3 | Intramolecular Cyclization | Induce a thioalkylation reaction where the thiol group of Cysteine attacks the chloromethyl group of the thiazole. |
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies and Green Chemistry Initiatives
The synthesis of thiazole (B1198619) derivatives is undergoing a significant transformation towards more environmentally benign and efficient processes. bepls.comresearchgate.net Traditional methods often rely on hazardous reagents and produce substantial waste, prompting the development of greener alternatives. researchgate.net Future research will likely focus on the following areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid and efficient methods for synthesizing thiazole derivatives, often with higher yields and shorter reaction times compared to conventional heating. bepls.comresearchgate.net
Multi-component Reactions (MCRs): One-pot MCRs are being explored for the synthesis of complex thiazole derivatives, minimizing waste and improving atom economy. nih.govresearchgate.net
Green Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), and other green solvents is becoming more prevalent. bepls.comresearchgate.net Research is also directed towards developing reusable and non-toxic catalysts, such as silica-supported tungstosilicic acid and NiFe2O4 nanoparticles, to replace hazardous ones. bepls.comacs.org
Visible-Light-Induced Synthesis: This eco-friendly approach utilizes visible light to mediate the synthesis of thiazole derivatives at room temperature, often without the need for metal catalysts or photosensitizers. researchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Thiazole Derivatives
| Methodology | Advantages | Examples of Application |
| Microwave-Assisted Synthesis | Rapid, high yields, reduced by-products. bepls.com | Synthesis of trisubstituted thiazoles and hydrazinyl thiazoles. bepls.com |
| Ultrasonic Irradiation | Efficient, can be used in one-pot multi-component reactions. bepls.com | Synthesis of new Hantzsch thiazole derivatives. bepls.com |
| Green Solvents (e.g., PEG-400, water) | Environmentally benign, readily available. bepls.comresearchgate.net | Catalyst-free synthesis of 2-aminothiazoles. bepls.com |
| Reusable Catalysts (e.g., KF/Clinoptilolite nanoparticles) | Eco-friendly, cost-effective, can be used in aqueous media. nih.govacs.org | Multi-component synthesis of thiazole scaffolds. acs.org |
| Visible-Light-Mediated Synthesis | Mild reaction conditions, metal-free, energy-efficient. researchgate.net | Regioselective synthesis of novel thiazolo[3,2-b] bepls.comnih.govresearchgate.nettriazoles. rsc.org |
Targeted Drug Discovery and Development Based on Thiazole Scaffolds
The thiazole ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs. globalresearchonline.netsciencecentral.in Future research will focus on designing and synthesizing novel thiazole derivatives with high potency and specificity for various therapeutic targets.
Key areas of interest include:
Anticancer Agents: Thiazole derivatives have shown significant potential as anticancer agents by targeting various enzymes and pathways, such as tyrosine kinases, B-RAF, and microtubule function. nih.govresearchgate.netnih.gov Ongoing research is focused on developing dual inhibitors, such as PI3K/mTOR inhibitors, and compounds that target specific cancer cell lines. nih.govmdpi.com
Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. researchgate.net Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govmdpi.comnih.gov
Neuroprotective Agents: Emerging research suggests the potential of thiazole derivatives in treating neurodegenerative diseases like Alzheimer's. nih.gov These compounds are being investigated for their ability to inhibit acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov
Anti-inflammatory and Antioxidant Agents: Many thiazole derivatives exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for treating a range of inflammatory conditions. nih.govnih.gov
Table 2: Selected Biological Activities and Therapeutic Targets of Thiazole Derivatives
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | Tyrosine kinase inhibition (e.g., EGFR/VEGFR-2), PI3K/mTOR dual inhibition, antiproliferative activity. | nih.govnih.govmdpi.com |
| Infectious Diseases | Antibacterial, antifungal (e.g., against Candida species). | nih.govmdpi.comnih.gov |
| Neurology | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition, β-amyloid aggregation inhibition. | nih.gov |
| Inflammation | Anti-inflammatory activity. | nih.gov |
| Oxidative Stress | Antioxidant, radical scavenging activity. | nih.gov |
Advanced Materials with Integrated Thiazole Functionalities
The unique electronic and structural properties of the thiazole ring make its derivatives valuable components in the development of advanced materials. nbinno.com Future research in this area will likely explore:
Organic Electronics: Thiazole derivatives are being integrated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com Their conjugated systems allow for the tuning of energy levels and charge transport properties. nbinno.com
Functional Polymers: 4-(Chloromethyl)-1,3-thiazole can be used as a monomer in the synthesis of functional polymers with unique optical, electrical, and thermal properties. quinoline-thiophene.com
Sensors and Imaging Agents: The ability of thiazole derivatives to interact with various analytes and biomolecules makes them promising candidates for the development of chemical sensors and bio-imaging agents.
Computational Design and Optimization of Thiazole Derivatives
Computational chemistry plays an increasingly crucial role in the design and optimization of novel thiazole derivatives for specific applications. researchgate.netnih.gov In silico methods are being used to:
Predict Biological Activity: Molecular docking studies are employed to predict the binding affinity of thiazole derivatives to specific biological targets, guiding the design of more potent inhibitors. mdpi.commdpi.comacs.org
Optimize Molecular Geometry: Density Functional Theory (DFT) and other quantum chemical methods are used to optimize the molecular structures of thiazole derivatives and predict their electronic properties. nih.govnih.govmdpi.com
Assess ADME-Toxicity Properties: Computational tools are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new drug candidates, helping to identify promising compounds with favorable pharmacokinetic profiles. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational analysis helps in understanding the relationship between the structure of thiazole derivatives and their biological activity, facilitating the design of more effective compounds. bohrium.com
Table 3: Computational Methods in Thiazole Derivative Research
| Computational Method | Application | Purpose |
| Molecular Docking | Drug Discovery | Predicts binding interactions and affinity of ligands with target proteins. mdpi.comnih.gov |
| Density Functional Theory (DFT) | Materials Science, Drug Design | Optimizes molecular geometry and calculates electronic properties. nih.govmdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Pesticide and Drug Design | Relates chemical structure to physical or biological activity. worldwidejournals.com |
| Molecular Dynamics (MD) Simulation | Drug Discovery | Analyzes the conformational changes induced by a ligand in a protein. researchgate.net |
| In Silico ADME-Toxicity Prediction | Drug Development | Evaluates the pharmacokinetic and toxicity profiles of drug candidates. nih.govresearchgate.net |
Exploration of New Biological Activities and Therapeutic Areas
While the anticancer and antimicrobial properties of thiazoles are well-established, research is continually uncovering new biological activities and potential therapeutic applications. nih.govglobalresearchonline.neteurekaselect.com Future explorations may include:
Antiviral Agents: The thiazole scaffold is being investigated for its potential against various viruses, including HIV. researchgate.netglobalresearchonline.net
Anticonvulsant Activity: Certain thiazole derivatives have shown promise as anticonvulsant agents for the treatment of epilepsy. nih.govmdpi.com
Cardiovascular Diseases: Research is ongoing to explore the potential of thiazole derivatives in treating cardiovascular disorders, including their use as antithrombotic agents. nih.govresearchgate.net
Antidiabetic Agents: The thiazole ring is a key component of some antidiabetic drugs, and new derivatives are being developed to target enzymes involved in diabetes. nih.govsciencecentral.in
The continued exploration of the chemical space around the this compound core, coupled with interdisciplinary collaborations, will undoubtedly lead to the discovery of novel compounds with significant societal benefits, from life-saving medicines to next-generation materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1,3-thiazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, Hantzsch condensation between thiourea and α-bromo ketones (e.g., α-bromoacetophenone derivatives) under reflux in ethanol or DMF yields thiazole cores . Optimizing solvent polarity (e.g., DMSO for high-temperature stability) and catalyst choice (e.g., glacial acetic acid for imine formation) improves yields . Purification via recrystallization (water-ethanol mixtures) or column chromatography ensures product integrity. Reaction progress is monitored using TLC and confirmed via melting point analysis .
Q. How are this compound derivatives characterized structurally and functionally?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : and NMR identify substituent integration and electronic environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .
- IR spectroscopy : Stretching frequencies for C-Cl (~750 cm) and thiazole C=N (~1600 cm) confirm functional groups .
- Elemental analysis : Matches experimental and theoretical C/H/N/S percentages to verify purity .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 244 for CHClNS) confirm molecular weight .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial activity : Agar disc diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with zones of inhibition compared to standard antibiotics .
- Antioxidant activity : DPPH radical scavenging assays measure IC values, with ascorbic acid as a positive control .
- Anticancer potential : MTT assays on cell lines (e.g., MCF7) assess cytotoxicity, with IC values calculated via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from differences in:
- Test strains/cell lines : Use standardized microbial strains (ATCC) or cancer cell lines (NCI-60 panel) for reproducibility .
- Solubility and formulation : Pre-solubilize compounds in DMSO (<1% v/v) to avoid solvent toxicity artifacts .
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets, ensuring p-values <0.05 .
Q. What computational strategies support the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., E. coli DNA gyrase or human topoisomerase II). Validate poses with RMSD <2.0 Å against crystallographic data .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize lead compounds .
Q. How do halogen substituents (e.g., Cl, Br) influence the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- Electrophilicity : Chlorine at the 4-position enhances electrophilic substitution reactivity, enabling further functionalization (e.g., nucleophilic displacement with amines) .
- Bioactivity : Bromine at aryl positions (e.g., 3-bromophenyl) increases lipophilicity, improving membrane penetration and antimicrobial potency .
- Steric effects : Bulkier halogens (e.g., Br vs. Cl) may reduce binding to sterically constrained enzyme active sites, requiring molecular dynamics simulations to assess .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound hybrids?
- Methodological Answer :
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiosemicarbazones in Hantzsch reactions) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 18 hours to 30 minutes) and improve yields by 10–15% via controlled dielectric heating .
- Ultrasonication : Enhance nanoparticle dispersion of final compounds for consistent bioactivity testing .
Q. How can researchers integrate this compound cores into complex heterocyclic systems for targeted drug delivery?
- Methodological Answer :
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches thiazole-triazole hybrids to PEGylated carriers for improved solubility .
- Prodrug design : Synthesize pH-sensitive conjugates (e.g., ester-linked thiazole-polymeric nanoparticles) that release active drug in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
